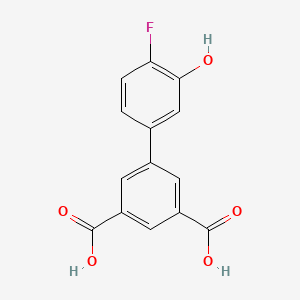
2-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-5-(2-fluoro-3-trifluoromethylphenyl)phenol, or 2F-5F-Phenol, is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless, crystalline solid with a molecular weight of 327.35 g/mol and a melting point of 128-132°C. It is soluble in water, ethanol, and chloroform, but insoluble in benzene. This compound is used in a variety of scientific research applications, including inorganic synthesis, plant physiology, and biochemistry. It is also used in the synthesis of drugs, such as anti-inflammatory agents and antifungal agents.
Applications De Recherche Scientifique
2F-5F-Phenol has a wide range of applications in scientific research. It is used in the synthesis of drugs, such as anti-inflammatory agents and antifungal agents. It is also used in the synthesis of inorganic compounds, such as salts and complexes. In addition, it is used in plant physiology and biochemistry studies, as it is a potent inhibitor of plant enzymes. It is also used in the synthesis of fluorescent dyes, which are used in various scientific research applications.
Mécanisme D'action
2F-5F-Phenol acts as a reversible inhibitor of plant enzymes. It binds to the active site of the enzyme, blocking the binding of the substrate. This prevents the enzyme from catalyzing the reaction, thus inhibiting the enzyme’s activity. It is also a potent inhibitor of bacterial enzymes, such as those involved in the synthesis of DNA and RNA.
Biochemical and Physiological Effects
2F-5F-Phenol has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the synthesis of DNA and RNA, as well as enzymes involved in the synthesis of proteins and carbohydrates. It has also been found to inhibit the activity of enzymes involved in the synthesis of fatty acids and sterols. In addition, it has been found to have anti-inflammatory and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
2F-5F-Phenol has several advantages for use in laboratory experiments. It is a potent inhibitor of plant and bacterial enzymes, which makes it useful for a variety of research applications. It is also relatively inexpensive and easy to synthesize, making it an attractive option for use in laboratory experiments. However, it can be toxic in high concentrations, so it should be handled with care in the laboratory.
Orientations Futures
There are a variety of potential future directions for the use of 2F-5F-Phenol in scientific research. It could be used in the development of new drugs, such as anti-inflammatory agents and antifungal agents. It could also be used to study the biochemical and physiological effects of other compounds, such as those involved in the synthesis of proteins and carbohydrates. Additionally, it could be used to study the effects of plant enzymes on plant physiology. Finally, it could be used in the synthesis of fluorescent dyes, which could be used in various scientific research applications.
Méthodes De Synthèse
2F-5F-Phenol can be synthesized using a variety of methods. One method involves the reaction of 2-fluoro-5-chlorophenol with trifluoromethanesulfonic anhydride in the presence of a base, such as pyridine or triethylamine. This reaction yields 2F-5F-Phenol in high yields. Another method involves the reaction of 2-fluoro-5-chlorophenol with trifluoromethyl iodide in the presence of a base, such as potassium carbonate or sodium hydroxide. This reaction also yields 2F-5F-Phenol in high yields.
Propriétés
IUPAC Name |
2-fluoro-5-[2-fluoro-3-(trifluoromethyl)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F5O/c14-10-5-4-7(6-11(10)19)8-2-1-3-9(12(8)15)13(16,17)18/h1-6,19H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHBLYVXXQFBKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(F)(F)F)F)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684523 |
Source


|
| Record name | 2',4-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-28-3 |
Source


|
| Record name | 2',4-Difluoro-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[3-(Cyclopropylaminocarbonyl)phenyl]-3-fluorophenol, 95%](/img/structure/B6374937.png)









![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6374999.png)


![5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6375035.png)